Cas no 1797703-49-1 (2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide)

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide is a specialized organic compound. It exhibits unique chemical properties, including potent reactivity and versatility in synthetic applications. This compound is well-suited for pharmaceutical research, material science, and organic synthesis, offering researchers a valuable tool for creating novel compounds.
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide structure
1797703-49-1 structure
商品名:2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
CAS番号:1797703-49-1
MF:C20H17ClN2O3
メガワット:368.813584089279
CID:5831233
PubChem ID:71809813

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenoxy)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
    • 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
    • 2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
    • AKOS024565565
    • 1797703-49-1
    • F6443-5561
    • インチ: 1S/C20H17ClN2O3/c21-16-7-9-17(10-8-16)25-14-19(24)23-13-15-4-3-5-18(12-15)26-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24)
    • InChIKey: BCEXARUNJDRJCI-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CC(OC2=NC=CC=C2)=C1)(=O)COC1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 368.0927701g/mol
  • どういたいしつりょう: 368.0927701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6443-5561-20μmol
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6443-5561-1mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
1mg
$54.0 2023-09-08
Life Chemicals
F6443-5561-30mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
30mg
$119.0 2023-09-08
Life Chemicals
F6443-5561-10mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
10mg
$79.0 2023-09-08
Life Chemicals
F6443-5561-2mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
2mg
$59.0 2023-09-08
Life Chemicals
F6443-5561-4mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
4mg
$66.0 2023-09-08
Life Chemicals
F6443-5561-2μmol
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6443-5561-15mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
15mg
$89.0 2023-09-08
Life Chemicals
F6443-5561-10μmol
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6443-5561-20mg
2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
1797703-49-1
20mg
$99.0 2023-09-08

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide 関連文献

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamideに関する追加情報

Introduction to 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide (CAS No. 1797703-49-1) and Its Emerging Applications in Chemical Biology

2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide, identified by its CAS number 1797703-49-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to a class of molecules characterized by a phenylacetamide core appended with a chlorophenoxy group and a pyridin-2-yloxyphenylmethyl moiety, which collectively contribute to its distinctive chemical and pharmacological properties.

The molecular structure of 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide exhibits a high degree of complexity, which is reflected in its intricate arrangement of functional groups. The presence of the 4-chlorophenoxy group introduces a halogen atom into the aromatic ring, enhancing the compound's lipophilicity and potential for interaction with biological targets. Meanwhile, the 3-(pyridin-2-yloxy)phenylmethyl substituent adds another layer of structural complexity, incorporating a pyridine ring that is often involved in hydrogen bonding and coordination interactions within biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide and its biological targets. Studies suggest that the compound's ability to modulate enzyme activity and receptor binding is largely attributed to the precise spatial arrangement of its functional groups. For instance, the chlorophenoxy moiety has been shown to engage in hydrophobic interactions with aromatic residues in protein binding pockets, while the pyridin-2-yloxyphenylmethyl group can form hydrogen bonds with polar or charged amino acid side chains.

In the realm of drug discovery, 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide has been explored as a potential lead compound for developing novel therapeutic agents. Its structural framework provides a versatile scaffold that can be modified to optimize pharmacokinetic properties and target specificity. Notably, derivatives of this compound have demonstrated efficacy in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The 4-chlorophenoxy group, in particular, has been identified as a key pharmacophore responsible for binding to ATP-binding sites in kinases, thereby disrupting their catalytic activity.

The integration of 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide into drug development pipelines aligns with current trends toward rational drug design and structure-based ligand optimization. By leveraging high-throughput screening technologies and biophysical techniques such as X-ray crystallography, researchers have been able to elucidate the binding modes of this compound at atomic resolution. These insights have not only enhanced our understanding of its mechanism of action but also provided valuable guidance for designing next-generation inhibitors with improved selectivity and potency.

Moreover, the versatility of 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide extends beyond its applications in oncology. Emerging research indicates that this compound may also exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating autoimmune diseases and chronic inflammatory conditions. The ability of its molecular structure to interact with multiple biological pathways underscores its potential as a multitargeted therapeutic agent capable of addressing complex pathological processes.

The synthesis of 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on both laboratory and industrial scales. Key synthetic strategies involve multi-step organic transformations, including cross-coupling reactions, nucleophilic substitutions, and acylation processes, which are designed to construct the desired molecular framework efficiently and with high yield. The optimization of these synthetic routes has been crucial for enabling further exploration of this compound's biological potential.

As interest in natural product-inspired scaffolds grows within the pharmaceutical industry, 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide stands out as an example of how structurally complex molecules derived from medicinal chemistry can yield novel therapeutic candidates. Its unique combination of functional groups provides a rich foundation for further derivatization and exploration, offering opportunities to discover new drugs with distinct mechanisms of action. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into clinical applications that benefit patients worldwide.

In conclusion, 1797703-49-1, as exemplified by 2-(4-chlorophenoxy)-N-{[3-(pyridin-2-ylooxy)phenyl]methyl}acetamide, represents a significant advancement in chemical biology research. Its intricate molecular design offers multifaceted interactions with biological targets, paving the way for innovative therapeutic strategies across multiple disease areas. As our understanding of its pharmacological properties continues to evolve, so too will its role as a cornerstone molecule in drug discovery efforts aimed at improving human health.

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